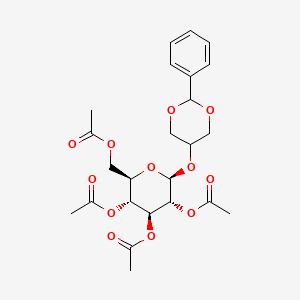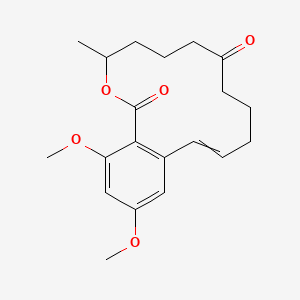
(rac-Enterolactone)-O-glucuronide (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac-Enterolactone)-O-glucuronide (Mixture of Diastereomers) is a novel compound with a unique chemical structure that has been studied for its potential applications in a variety of scientific research fields. This compound is a glucuronide derivative of the natural product enterolactone, which is a lignan produced by the metabolism of plant-derived compounds. The mixture of diastereomers of this compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
The mixture of diastereomers of (Rac-Enterolactone)-O-glucuronide has been studied for its potential applications in a variety of scientific research fields. This compound has been studied for its potential role in the regulation of gene expression, as well as its potential anti-inflammatory, anti-oxidative, and anti-cancer activities. Additionally, this compound has been studied for its potential use as a biomarker for the detection of certain diseases, such as diabetes and cancer. Furthermore, this compound has been studied for its potential applications in the fields of drug delivery and drug development.
Mécanisme D'action
The mechanism of action of the mixture of diastereomers of (Rac-Enterolactone)-O-glucuronide is not yet fully understood. However, it is believed that this compound may act as a ligand for certain cellular receptors, which may lead to the modulation of gene expression and other cellular processes. Additionally, this compound may act as an inhibitor of certain enzymes, which may lead to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
The mixture of diastereomers of (Rac-Enterolactone)-O-glucuronide has been studied for its potential effects on various biochemical and physiological processes. This compound has been shown to modulate the expression of certain genes, which may lead to the regulation of certain cellular processes. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which may lead to the inhibition of certain biochemical pathways. Furthermore, this compound has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
The mixture of diastereomers of (Rac-Enterolactone)-O-glucuronide has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize in the laboratory. Additionally, this compound is relatively stable, which makes it suitable for long-term storage and use in experiments. However, this compound is not as widely available as other compounds, which can make it difficult to obtain in large quantities. Furthermore, this compound is not as well studied as other compounds, which can make it difficult to predict the effects of this compound in experiments.
Orientations Futures
The mixture of diastereomers of (Rac-Enterolactone)-O-glucuronide has a wide range of potential applications in scientific research, and there are several future directions for research on this compound. One potential future direction is to further study the effects of this compound on gene expression and cellular processes. Additionally, further research could be conducted to better understand the mechanism of action of this compound, as well as its potential anti-inflammatory, anti-oxidative, and anti-cancer activities. Furthermore, further research could be conducted to explore the potential use of this compound as a biomarker for the detection of certain diseases. Finally, further research could be conducted to explore the potential use of this compound in drug delivery and drug development.
Méthodes De Synthèse
The synthesis of (Rac-Enterolactone)-O-glucuronide (Mixture of Diastereomers) is a multi-step process that begins with the synthesis of the enterolactone precursor, which is then reacted with a glucuronic acid derivative to form the final product. The first step involves the synthesis of the enterolactone precursor, which is accomplished by the condensation of the appropriate α-hydroxy acid with an aldehyde. The second step involves the reaction of the enterolactone precursor with a glucuronic acid derivative, which is accomplished by a series of reactions that involve the formation of an intermediate ester, followed by the formation of the final product.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (rac-Enterolactone)-O-glucuronide (Mixture of Diastereomers) involves the glucuronidation of rac-Enterolactone using a suitable glucuronidation agent.", "Starting Materials": [ "rac-Enterolactone", "Glucuronidation agent" ], "Reaction": [ "Dissolve rac-Enterolactone in a suitable solvent", "Add the glucuronidation agent to the solution", "Stir the reaction mixture at a suitable temperature for a suitable time", "Quench the reaction by adding a suitable quenching agent", "Isolate the product by suitable purification techniques" ] } | |
Numéro CAS |
768385-57-5 |
Nom du produit |
(rac-Enterolactone)-O-glucuronide (Mixture of Diastereomers) |
Formule moléculaire |
C₂₄H₂₆O₁₀ |
Poids moléculaire |
474.46 |
Synonymes |
3-[[Tetrahydro-4-[(3-hydroxyphenyl)methyl]-2-oxo-3-furanyl]methyl]phenyl-β-D-glucopyranosiduronic Acid; (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(3-((4-(3-hydroxybenzyl)-2-oxotetrahydrofuran-3-yl)methyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





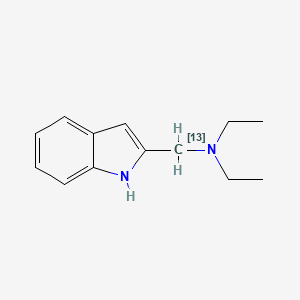

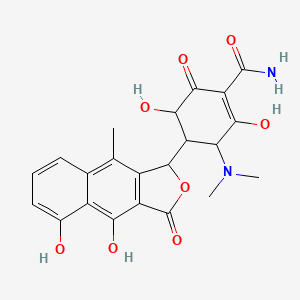
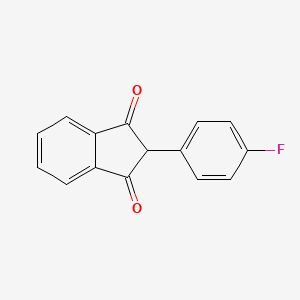

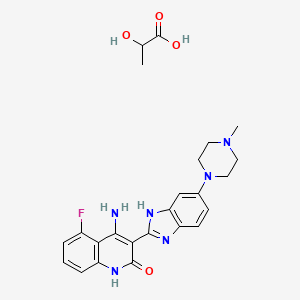
![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
